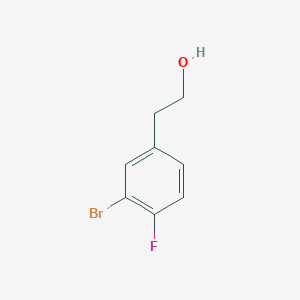

2-(3-Bromo-4-fluorophenyl)ethanol

Descripción general

Descripción

2-(3-Bromo-4-fluorophenyl)ethanol, also known as 3-bromo-4-fluorophenylethanol, is an organic compound with the chemical formula C8H7BrF. It is a colorless solid with a distinct phenolic odor. It is a widely used intermediate in organic synthesis, and has a wide range of applications in the fields of medicinal chemistry, agricultural chemistry, and materials science.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis

- Chiral Intermediate Synthesis: (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, a chiral intermediate, is prepared via enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone. This process involves strains from genera like Candida and Pichia, achieving high yields and enantiomeric excess (Patel et al., 2004).

- Electrochemical Conversion: An electrochemical method involving a catalytic amount of Sb(III) can convert 4-haloacetophenones to 1-(4-halophenyl)ethanols, including the 4-fluoro variant (Ikeda, 1990).

Pharmaceutical Intermediates

- Antagonist Synthesis for HIV Protection: (S)-(-)-1-(4-Fluorophenyl)ethanol is utilized in synthesizing antagonists of the CCR5 chemokine receptor, offering potential protection against HIV. It also aids in studying chiral recognition in molecular complexes (Author not available, 2022).

Radiopharmaceutical Applications

- Bifunctional Radiopharmaceutical Intermediates: Studies on [18F]fluoroarylketones, including 1-bromo-4′-[18F]fluoroacetophenone, demonstrate their potential use in radiopharmaceuticals, with implications in diagnostic imaging (Banks & Hwang, 1994).

Crystallography and Material Science

- Crystal Structure Analysis: The X-ray crystal structure of compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol provides insights into molecular configurations, which is vital for material science and chemical engineering applications (Percino et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(3-Bromo-4-fluorophenyl)ethanol may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of 2-(3-Bromo-4-fluorophenyl)ethanol with its targets.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Related compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that 2-(3-Bromo-4-fluorophenyl)ethanol could potentially have similar impacts.

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(3-Bromo-4-fluorophenyl)ethanol could potentially be influenced by similar factors.

Propiedades

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDMLERTYAXGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-fluorophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)

![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)

![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)